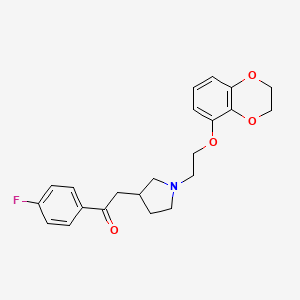

(Rac)-S 16924

Beschreibung

Eigenschaften

Molekularformel |

C22H24FNO4 |

|---|---|

Molekulargewicht |

385.4 g/mol |

IUPAC-Name |

2-[1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]pyrrolidin-3-yl]-1-(4-fluorophenyl)ethanone |

InChI |

InChI=1S/C22H24FNO4/c23-18-6-4-17(5-7-18)19(25)14-16-8-9-24(15-16)10-11-26-20-2-1-3-21-22(20)28-13-12-27-21/h1-7,16H,8-15H2 |

InChI-Schlüssel |

DXBFVLGYPFUTEZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CC1CC(=O)C2=CC=C(C=C2)F)CCOC3=CC=CC4=C3OCCO4 |

Synonyme |

1-(benzodioxane-5-yl)-3-(3-(4-fluorophenacyl)pyrrolidine)-1-oxapropane HCl 2-(1-(2-(2,3-dihydrobenzo(1,4)dioxin-5-yloxy)ethyl)pyrrolidin-3-yl)-1-(4-fluorophenyl)ethanone S 16924 S-16924 S16924 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(Rac)-S 16924: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-S 16924 is a novel psychotropic agent with a complex and multifaceted mechanism of action, positioning it as a potential atypical antipsychotic. This technical guide provides an in-depth analysis of its pharmacological profile, detailing its interactions with key monoaminergic receptors, the subsequent impact on downstream signaling cascades, and its neurochemical effects. The document summarizes extensive quantitative data, outlines detailed experimental protocols for the key assays used in its characterization, and provides visual representations of its signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel neuropsychiatric therapeutics.

Core Mechanism of Action

This compound exhibits a distinct "clozapine-like" profile, characterized by its interaction with a broad range of monoaminergic receptors. Unlike typical antipsychotics, it demonstrates a more nuanced modulation of dopaminergic and serotonergic systems. The core of its mechanism of action can be attributed to a combination of:

-

Potent 5-HT1A Receptor Partial Agonism: This is a key feature that distinguishes S 16924 from many other antipsychotics. Its agonist activity at 5-HT1A autoreceptors leads to a reduction in serotonin (5-HT) neuronal firing and subsequent decreases in 5-HT turnover and release.[1] This action is thought to contribute to its anxiolytic and antidepressant properties, as well as mitigating the extrapyramidal side effects associated with dopamine D2 receptor blockade.

-

Moderate Dopamine D2/D3 and High D4 Receptor Antagonism: S 16924 displays a modest affinity for D2 and D3 receptors, acting as an antagonist at these sites.[1] This is in contrast to typical antipsychotics which exhibit high D2 receptor occupancy, often leading to motor side effects. Notably, it shows a higher affinity for D4 receptors.[1]

-

Potent 5-HT2A and 5-HT2C Receptor Antagonism: Similar to other atypical antipsychotics, S 16924 is a potent antagonist at both 5-HT2A and 5-HT2C receptors.[1][2] Blockade of 5-HT2A receptors is believed to be a critical factor in its atypical profile, contributing to a lower propensity for extrapyramidal symptoms and potential efficacy against the negative symptoms of schizophrenia. Its antagonism at 5-HT2C receptors may also contribute to its overall antipsychotic efficacy.

This combination of potent 5-HT1A partial agonism and a balanced antagonism of dopamine and serotonin receptors results in a selective enhancement of dopaminergic transmission in the prefrontal cortex compared to subcortical regions. This neurochemical profile is thought to underlie its potential efficacy against both positive and negative symptoms of schizophrenia with a favorable side-effect profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its interaction with various receptors.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Species | Radioligand | Ki (nM) | pKi | Reference |

| Serotonin Receptors | |||||

| 5-HT1A | Human | [³H]8-OH-DPAT | 2.5 | 8.6 | |

| 5-HT2A | Human | [³H]Ketanserin | 3.2 | 8.5 | |

| 5-HT2C | Human (INI isoform) | [¹²⁵I]DOI | 5.2 | 8.28 | |

| Dopamine Receptors | |||||

| D2 | Human | [³H]Spiperone | 50 | 7.3 | |

| D3 | Human | [³H]7-OH-DPAT | 63 | 7.2 | |

| D4 | Human | [³H]Nemonapride | 10 | 8.0 | |

| Other Receptors | |||||

| Muscarinic M1 | Human | [³H]Pirenzepine | >1000 | <6.0 | |

| Histamine H1 | Native (Guinea Pig) | [³H]Mepyramine | 158 | 6.8 |

Table 2: Functional Activity of this compound

| Assay | Receptor | Cell Line/Tissue | Parameter | Value | Functional Effect | Reference |

| [³⁵S]GTPγS Binding | 5-HT1A | Human recombinant | EC₅₀ | 10 nM | Partial Agonist | |

| Phosphatidylinositol Hydrolysis | 5-HT2C | CHO cells (h5-HT2C) | pA₂ | 7.89 | Competitive Antagonist | |

| Calcium Mobilization | 5-HT2C | CHO cells (h5-HT2C) | pKb | 7.93 | Antagonist | |

| Inhibition of Apomorphine-induced climbing | Dopamine D2/D3 | Rat | ID₅₀ | 0.96 mg/kg, s.c. | Antagonist | |

| Inhibition of DOI-induced head-twitches | 5-HT2A | Rat | ID₅₀ | 0.15 mg/kg, s.c. | Antagonist |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

Objective: To determine the affinity of this compound for various monoaminergic receptors.

General Protocol:

-

Membrane Preparation:

-

Transfected cells expressing the human receptor of interest (e.g., CHO or HEK293 cells) or rodent brain tissue homogenates are used.

-

Cells/tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd value.

-

Increasing concentrations of this compound (or a reference compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

-

Incubation and Filtration:

-

The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of this compound at G-protein coupled receptors (GPCRs), particularly the 5-HT1A receptor.

General Protocol:

-

Membrane Preparation:

-

Membranes from cells expressing the receptor of interest (e.g., h5-HT1A) are prepared as described in the radioligand binding assay protocol.

-

-

Assay Reaction:

-

Membranes are incubated in an assay buffer containing GDP (to ensure the G-protein is in its inactive state), MgCl₂, and [³⁵S]GTPγS.

-

Increasing concentrations of this compound (or a reference agonist) are added to the reaction mixture.

-

For antagonist testing, membranes are pre-incubated with the antagonist before the addition of a known agonist.

-

-

Incubation and Termination:

-

The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

-

Quantification and Data Analysis:

-

The amount of [³⁵S]GTPγS bound to the Gα subunit, which is retained on the filter, is quantified by liquid scintillation counting.

-

Agonist activity is determined by the increase in [³⁵S]GTPγS binding above basal levels.

-

EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal effect) values are calculated by non-linear regression. A partial agonist will have an Emax lower than a full agonist.

-

Phosphatidylinositol (PI) Turnover Assay

Objective: To assess the antagonist activity of this compound at Gq/11-coupled receptors, such as the 5-HT2C receptor.

General Protocol:

-

Cell Culture and Labeling:

-

CHO cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.

-

Cells are pre-labeled by incubating them with [³H]myo-inositol for 24-48 hours, which gets incorporated into the membrane phosphoinositides.

-

-

Assay Procedure:

-

The labeled cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

-

Cells are then incubated with varying concentrations of this compound for a defined period before the addition of a 5-HT2C receptor agonist (e.g., serotonin).

-

-

Extraction and Quantification:

-

The incubation is stopped by the addition of a cold acid solution (e.g., trichloroacetic acid).

-

The total inositol phosphates (IPs) are separated from the cell debris by centrifugation.

-

The accumulated [³H]inositol phosphates in the supernatant are isolated using anion-exchange chromatography.

-

The radioactivity of the eluted IPs is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced accumulation of [³H]IPs.

-

The pA₂ value, a measure of the antagonist's potency, is calculated using Schild analysis.

-

In Vivo Microdialysis

Objective: To measure the effects of this compound on the extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.

General Protocol:

-

Surgical Implantation of Microdialysis Probe:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum).

-

-

Microdialysis Experiment:

-

After a recovery period, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound (systemically or locally).

-

-

Neurotransmitter Analysis:

-

The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

The neurotransmitter levels in the post-drug samples are expressed as a percentage of the baseline levels (pre-drug).

-

The time course and magnitude of the effect of this compound on neurotransmitter release and metabolism are determined.

-

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound at 5-HT1A and 5-HT2C receptors.

Experimental Workflows

Caption: Simplified workflows for key experiments in the characterization of this compound.

Conclusion

This compound possesses a complex and promising pharmacological profile for the treatment of psychotic disorders. Its signature characteristic is the combination of potent 5-HT1A partial agonism with antagonism at key dopamine and serotonin receptors. This multifaceted mechanism of action suggests the potential for broad therapeutic efficacy, addressing both positive and negative symptoms of schizophrenia, with a reduced liability for extrapyramidal side effects compared to traditional antipsychotics. The detailed experimental data and protocols provided in this guide offer a comprehensive foundation for further research and development of this and similar next-generation antipsychotic agents.

References

(Rac)-S 16924: A Technical Guide on Dopamine Receptor Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-S 16924 is a novel antipsychotic candidate with a complex pharmacodynamic profile. This document provides a comprehensive technical overview of its binding affinity for dopamine receptors and the associated signaling pathways. S 16924 exhibits a multi-receptor interaction pattern, with a notable affinity for D4 receptors and antagonist activity at D2-like receptors. This guide consolidates available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling cascades to support further research and development efforts in the field of neuropsychopharmacology.

Introduction

S 16924, chemically known as (R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone, is a potential antipsychotic agent that has demonstrated a pharmacological profile similar to clozapine, but with distinct properties, notably its potent partial agonism at serotonin 5-HT1A receptors.[1][3] Its interaction with the dopaminergic system is a critical aspect of its mechanism of action. This guide focuses on the affinity of S 16924 for dopamine receptor subtypes and the downstream signaling consequences of this binding.

Dopamine Receptor Binding Affinity

This compound displays a nuanced binding profile across the dopamine receptor family. While specific quantitative Ki values for all dopamine receptor subtypes are not consistently reported in the public domain, the available literature provides a qualitative and semi-quantitative assessment of its affinity.

Data Presentation

The binding affinity of S 16924 for human dopamine and key serotonin receptors is summarized in the table below. It is important to note that the affinity for D2 and D3 receptors is described as "modest," with a quantitatively defined higher affinity for the D4 subtype.[3]

| Receptor Subtype | This compound Affinity (pKi/Ki) | Functional Activity | Reference |

| Dopamine Receptors | |||

| Human D2 | Modest Affinity | Antagonist | |

| Human D3 | Modest Affinity | Antagonist | |

| Human D4 | ~5-fold higher affinity than D2/D3 | Antagonist | |

| Serotonin Receptors | |||

| Human 5-HT1A | High Affinity | Potent Partial Agonist | |

| Human 5-HT2A | Marked Affinity | Antagonist | |

| Human 5-HT2C | pKi = 8.28 | Antagonist |

Experimental Protocols

The determination of receptor binding affinities for compounds like S 16924 relies on standardized in vitro techniques, primarily radioligand binding assays.

Radioligand Displacement Assay for Dopamine Receptor Affinity

This protocol outlines a general methodology for determining the binding affinity (Ki) of a test compound (e.g., S 16924) for dopamine receptors via competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of S 16924 for specific dopamine receptor subtypes (D2, D3, D4).

Materials:

-

Receptor Source: Membranes from cells stably expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3, [³H]-Nemonapride for D4).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the receptor (e.g., Haloperidol or Butaclamol).

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., MgCl₂, CaCl₂).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Increasing concentrations of the test compound (S 16924) or the non-specific binding control.

-

The prepared cell membranes.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

The antagonist activity of S 16924 at D2-like dopamine receptors (D2, D3, and D4) has significant implications for its effects on intracellular signaling. These receptors are coupled to inhibitory G proteins (Gαi/o).

D2-like Receptor Antagonism Signaling Pathway

The binding of an antagonist like S 16924 to D2-like receptors blocks the downstream signaling cascade typically initiated by dopamine. This prevents the inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).

Caption: S 16924 antagonism at D2-like dopamine receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the affinity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound possesses a complex, multi-receptor binding profile, with antagonist activity at D2-like dopamine receptors, particularly D4. This antagonism, coupled with its potent partial agonism at 5-HT1A receptors, likely contributes to its atypical antipsychotic properties. The methodologies and signaling pathways detailed in this guide provide a foundational understanding for researchers engaged in the development of novel therapeutics for psychiatric disorders. Further elucidation of the precise quantitative binding affinities and the interplay between its various receptor activities will be crucial in fully characterizing the therapeutic potential of S 16924.

References

The Neuropharmacological Profile of (Rac)-S 16924: A Multi-Target Ligand with Atypical Antipsychotic Potential

(Rac)-S 16924 is a novel psychoactive compound that has demonstrated a complex and nuanced interaction with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its effects on key neurotransmitter receptors and associated signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders and the development of next-generation therapeutics.

Receptor Binding and Functional Activity Profile

This compound exhibits a broad receptor binding profile, interacting with a range of serotonin (5-HT) and dopamine (D) receptors. Its profile is notably distinct from classical antipsychotics like haloperidol and shares some similarities with the atypical antipsychotic clozapine, though with key differences, particularly in its potent activity at 5-HT1A receptors.[1][2]

Quantitative Receptor Binding Affinities

The binding affinities of this compound for various cloned human monoaminergic receptors have been characterized through radioligand binding assays. The data, summarized in Table 1, highlight the compound's high affinity for several serotonin receptor subtypes, particularly 5-HT1A, 5-HT2A, and 5-HT2C receptors. Its affinity for dopamine D2 and D3 receptors is more moderate, while it displays a higher affinity for the D4 receptor subtype.[1][2] A notable characteristic of S 16924 is its low affinity for muscarinic M1 and histaminergic H1 receptors, suggesting a potentially lower burden of side effects commonly associated with these off-target interactions.[3]

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Reference Compounds

| Receptor | This compound | Clozapine | Haloperidol |

| Serotonin | |||

| h5-HT1A | High Affinity | Moderate Affinity | Low Affinity |

| h5-HT2A | High Affinity | High Affinity | Moderate Affinity |

| h5-HT2C (INI isoform) | pKi = 8.28 | pKi = 8.04 | Low Affinity (<6.0) |

| Dopamine | |||

| hD2 | Modest Affinity | Modest Affinity | High Affinity |

| hD3 | Modest Affinity | Modest Affinity | High Affinity |

| hD4 | ~5-fold higher than D2/D3 | High Affinity | Low Affinity |

| Muscarinic | |||

| hM1 | >1000 | 4.6 | >1000 |

| Histamine | |||

| H1 (native) | 158 | 5.4 | 453 |

| Note: "High," "Moderate," and "Low" affinity are used where specific Ki values were not provided in the source material. pKi is the negative logarithm of the Ki value. |

Functional Activity at Key Receptors

Functional assays reveal that this compound's interactions with its target receptors are not uniform; it acts as an agonist, partial agonist, or antagonist depending on the receptor subtype. This mixed functional profile is a hallmark of atypical antipsychotics and is believed to contribute to their improved therapeutic window.

Table 2: Functional Activity of this compound at Human Receptors

| Receptor | Functional Assay | Activity of this compound |

| h5-HT1A | [35S]GTPγS Binding | Partial Agonist |

| h5-HT2A | Not Specified | Antagonist |

| h5-HT2C | Phosphatidylinositol Hydrolysis / Ca2+ Mobilization | Competitive Antagonist (pA2 = 7.89, pKb = 7.93) |

| hD2 | [35S]GTPγS Binding | Antagonist |

| hD3 | [35S]GTPγS Binding | Antagonist |

| hD4 | [35S]GTPγS Binding | Antagonist |

| pA2 and pKb are measures of antagonist potency. |

Effects on Neurotransmitter Systems and Signaling Pathways

The multi-receptor profile of this compound translates into complex effects on downstream neurotransmitter systems and intracellular signaling cascades.

Serotonin System Modulation

A defining feature of S 16924 is its potent partial agonism at 5-HT1A receptors. This activity is particularly relevant at 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei. Activation of these autoreceptors by S 16924 leads to a potent inhibition of the firing of these neurons, resulting in a decrease in serotonin turnover and release in projection areas such as the frontal cortex, striatum, and nucleus accumbens. This effect is reversed by the selective 5-HT1A receptor antagonist, WAY 100,635, confirming the mechanism of action.

In contrast to its agonist activity at 5-HT1A receptors, S 16924 acts as a potent antagonist at 5-HT2A and 5-HT2C receptors. Blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics, thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects. The antagonism of 5-HT2C receptors by S 16924 has been shown to involve the competitive blockade of serotonin-induced activation of phospholipase C, thereby inhibiting the downstream signaling cascade involving phosphatidylinositol (PI) hydrolysis and intracellular calcium mobilization.

Dopamine System Modulation

The interaction of S 16924 with the dopamine system is more modest compared to its effects on serotonin. It acts as an antagonist at D2, D3, and D4 receptors. Its relatively weak antagonism at D2 and D3 receptors is reflected in its limited ability to block the effects of the dopamine agonist apomorphine on the firing of dopaminergic neurons in the ventral tegmental area. Consequently, S 16924 only weakly increases dopamine turnover in the striatum, nucleus accumbens, and frontal cortex.

However, an interesting and potentially therapeutically important effect of S 16924 is its ability to selectively increase dopamine levels in the frontal cortex, an effect not observed in the striatum or nucleus accumbens. This selective cortical dopamine enhancement is attenuated by the 5-HT1A antagonist WAY 100,635, suggesting that it is a downstream consequence of its potent 5-HT1A receptor agonism. This neurochemical profile is shared with clozapine and is thought to be beneficial for the cognitive deficits associated with schizophrenia.

Experimental Protocols

The characterization of this compound has relied on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for the key assays used to determine its pharmacological profile.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the cloned human receptor of interest or from specific brain regions of rodents.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-ketanserin for 5-HT2A, [125I]-DOI for 5-HT2C, [3H]-spiperone for D2) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of S 16924 that inhibits 50% of specific radioligand binding) are determined. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at G-protein coupled receptors.

-

Methodology:

-

Membrane Preparation: As described for radioligand binding assays.

-

Incubation: Membranes are incubated in a buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of increasing concentrations of this compound. To test for antagonist activity, a fixed concentration of a known agonist is also included.

-

Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

Data Analysis: For agonist activity, concentration-response curves are plotted to determine EC50 and Emax values. For antagonist activity, the inhibition of agonist-stimulated [35S]GTPγS binding is measured to determine IC50 or pKb values.

-

Phosphatidylinositol (PI) Hydrolysis Assay

-

Objective: To assess the antagonist activity of this compound at Gq/11-coupled receptors, such as 5-HT2C.

-

Methodology:

-

Cell Culture and Labeling: CHO cells stably expressing the h5-HT2C receptor are cultured and pre-labeled by incubating with [3H]-myo-inositol.

-

Incubation: The cells are pre-incubated with increasing concentrations of this compound, followed by stimulation with a fixed concentration of serotonin.

-

Extraction: The reaction is stopped, and inositol phosphates are extracted.

-

Separation: The different inositol phosphate species are separated using anion-exchange chromatography.

-

Detection: The amount of radioactivity in the inositol phosphate fractions is determined by scintillation counting.

-

Data Analysis: The inhibition of serotonin-stimulated [3H]-inositol phosphate accumulation by S 16924 is used to calculate its antagonist potency (pA2).

-

Intracellular Calcium Mobilization Assay

-

Objective: To measure the functional antagonism of this compound at Gq/11-coupled receptors in real-time.

-

Methodology:

-

Cell Culture and Dye Loading: CHO cells expressing the h5-HT2C receptor are cultured on microplates and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Measurement: The cells are placed in a fluorometric imaging plate reader. Baseline fluorescence is measured, and then the cells are challenged with an agonist (serotonin) in the presence of varying concentrations of this compound.

-

Detection: Changes in intracellular calcium concentration are detected as changes in the fluorescence intensity of the dye.

-

Data Analysis: The ability of this compound to block the serotonin-induced calcium transient is quantified to determine its antagonist potency (pKb).

-

Conclusion

This compound is a multi-target ligand with a distinct pharmacological profile characterized by potent 5-HT1A partial agonism and 5-HT2A/2C antagonism, coupled with a moderate affinity for dopamine D2-like receptors. Its ability to modulate both serotonin and dopamine systems, particularly its selective enhancement of cortical dopamine levels, suggests a therapeutic potential as an atypical antipsychotic with a favorable side effect profile. The detailed experimental data and methodologies presented in this guide provide a comprehensive foundation for further research and development of this and similar compounds for the treatment of complex neuropsychiatric disorders.

References

- 1. Method for identifying ligands that bind to cloned G(s)- or G(i)-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparing Stock Solutions of (Rac)-S 16924: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of stock solutions of (Rac)-S 16924, a potential antipsychotic agent. The information is intended to guide researchers in preparing this compound for in vitro and in vivo studies.

Compound Information

This compound, with the chemical name (R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone, is a notable research compound due to its dual activity as a serotonin 5-HT1A receptor agonist and a 5-HT2A/2C receptor antagonist.[1][3][4] While the literature predominantly refers to the R-enantiomer "S-16924," the protocols provided here are applicable to the racemic mixture, though researchers should consider potential differences in solubility and activity.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄FNO₄ | PubChem |

| Molecular Weight | 385.4 g/mol | PubChem |

| Appearance | Solid (form may vary) | General Knowledge |

| Storage | Store at -20°C, protect from light | General Best Practice |

Solubility and Solvent Selection

Due to its chemical structure, this compound is predicted to be poorly soluble in aqueous solutions. Therefore, organic solvents are necessary to prepare concentrated stock solutions. For subsequent use in biological assays, it is crucial to select a solvent that is compatible with the experimental system and to keep the final solvent concentration low to avoid toxicity.

| Solvent | Suitability | Notes |

| Dimethyl Sulfoxide (DMSO) | Recommended for in vitro studies. | High dissolving power. Prepare high-concentration stock solutions (e.g., 10-50 mM). Minimize final concentration in assays (typically <0.1%) to avoid cellular toxicity. |

| Ethanol | Alternative for in vitro studies. | Good solvent for many organic compounds. May be more suitable for certain cell lines sensitive to DMSO. Final concentration should be kept low. |

| Polyethylene Glycol (PEG) 300/400 | Suitable for in vivo formulations. | Often used as a co-solvent to improve the solubility of poorly water-soluble drugs for animal studies. |

| Tween 80 / Carboxymethyl cellulose (CMC) | Recommended for in vivo suspensions. | Used as suspending agents to create a uniform dispersion of the compound for oral or parenteral administration when direct solubilization is not feasible. |

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 385.4 g/mol x 1000 mg/g = 3.854 mg

-

-

-

Weighing the compound:

-

Carefully weigh out 3.854 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Dissolving the compound:

-

Add 1 mL of anhydrous DMSO to the tube containing the compound.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential compound degradation.

-

-

Storage:

-

Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

Preparation of a Dosing Solution for In Vivo Studies

This protocol provides a general method for preparing a dosing solution of this compound for administration to animals. This example describes a suspension using Tween 80 and saline. Note: The final formulation should be optimized based on the specific route of administration and animal model.

Materials:

-

This compound powder

-

DMSO (optional, as a co-solvent)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer and sonicator

Procedure:

-

Determine the required dose and concentration:

-

For example, to prepare a 1 mg/mL dosing solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg in 0.25 mL).

-

-

Initial Solubilization (optional):

-

For difficult-to-suspend compounds, first dissolve the required amount of this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

-

-

Preparation of the Vehicle:

-

Prepare a vehicle solution, for example, 0.5% Tween 80 in sterile saline. To do this, add 5 µL of Tween 80 to 995 µL of sterile saline.

-

-

Creating the Suspension:

-

If DMSO was used, add the drug-DMSO solution to the vehicle dropwise while vortexing to prevent precipitation.

-

If starting with the powder, add the vehicle to the weighed compound.

-

Vortex the mixture vigorously for several minutes.

-

Sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a uniform and fine particle dispersion.

-

-

Administration and Storage:

-

Visually inspect the suspension for uniformity before each administration.

-

It is recommended to prepare the dosing solution fresh on the day of use. If storage is necessary, store at 4°C and re-vortex and sonicate before use. Stability under these conditions should be validated.

-

Signaling Pathway and Experimental Workflow

This compound's mechanism of action involves the modulation of serotonergic pathways. The following diagrams illustrate its interaction with key serotonin receptors and a general workflow for its application in research.

Caption: Signaling pathway of this compound at serotonin receptors.

Caption: Workflow for preparing and using this compound solutions.

Disclaimer: These protocols are intended as a general guide. Researchers should perform their own solubility and stability tests for their specific batch of this compound. Always adhere to laboratory safety guidelines and consult relevant literature for your specific application.

References

Application Notes and Protocols for (Rac)-S 16924 in Behavioral Pharmacology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Rac)-S 16924, a potential antipsychotic agent, in various behavioral pharmacology models. The information compiled here is intended to guide researchers in designing and conducting experiments to evaluate the antipsychotic and anxiolytic-like properties of this compound.

Compound Profile: this compound

This compound is a novel psychoactive compound with a pharmacological profile similar to the atypical antipsychotic clozapine. Its mechanism of action is characterized by:

-

Partial agonism at serotonin 5-HT1A receptors. [1]

-

Antagonism at serotonin 5-HT2A/2C receptors. [2]

-

Antagonism at dopamine D2, D3, and D4 receptors, with a higher affinity for D4 over D2 and D3 receptors. [1]

This unique receptor interaction profile suggests potential efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.[3]

In Vivo Behavioral Effects of this compound

This compound has been demonstrated to exhibit both antipsychotic-like and anxiolytic-like effects in a variety of rodent behavioral models.

Antipsychotic-Like Activity

The antipsychotic potential of this compound has been assessed in several preclinical models that are predictive of efficacy in schizophrenia.

Data Summary: Antipsychotic-Like Activity of this compound

| Behavioral Model | Species | Effect of this compound | ID₅₀ (mg/kg, s.c.) | Comparator ID₅₀ (mg/kg, s.c.) |

| Apomorphine-Induced Climbing | Mouse | Inhibition | 0.96 | Clozapine: 1.91, Haloperidol: 0.05 |

| Conditioned Avoidance Response | Rat | Reduction | 0.96 | Clozapine: 1.91, Haloperidol: 0.05 |

| DOI-Induced Head-Twitches | Rat | Inhibition | 0.15 | Clozapine: 0.04, Haloperidol: 0.07 |

| Amphetamine-Induced Locomotion | Rat | Inhibition | 2.4 | Clozapine: 8.6, Haloperidol: 0.04 |

| Methylphenidate-Induced Gnawing | Rat | Inhibition | 8.4 | Clozapine: 19.6, Haloperidol: 0.04 |

| Haloperidol-Induced Catalepsy | Rat | Inhibition | 3.2 | Clozapine: 5.5 |

ID₅₀: The dose required to produce a 50% inhibition of the specified behavior. Data extracted from Millan et al., 1998.

Anxiolytic-Like Activity

This compound has also demonstrated a profile of anxiolytic-like activity at doses lower than those causing motor disruption. This effect is primarily attributed to its partial agonist activity at 5-HT1A receptors.

Data Summary: Anxiolytic-Like Activity of this compound

| Behavioral Model | Species | Effect of this compound | Active Dose Range (mg/kg) | Key Finding |

| Vogel Conflict Test | Rat | Increased punished responding | 0.16 - 2.5 | Effect abolished by the 5-HT1A antagonist WAY-100,635. |

| Social Interaction Test | Rat | Increased social interaction | 0.63 - 2.5 | Effect abolished by the 5-HT1A antagonist WAY-100,635. |

| Ultrasonic Vocalizations | Rat | Inhibition | 0.63 - 10.0 | Effect abolished by the 5-HT1A antagonist WAY-100,635. |

Data extracted from Millan et al., 1999.

Experimental Protocols

The following are detailed protocols for key behavioral assays used to characterize the effects of this compound.

Conditioned Avoidance Response (CAR) for Antipsychotic Screening

This model assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a hallmark of antipsychotic activity.

Protocol:

-

Apparatus: A two-way shuttle box divided into two equal compartments by a partition with an opening. The floor consists of a metal grid connected to a shock generator.

-

Animal Model: Male Wistar rats (200-250g).

-

Training:

-

Place a rat in one compartment of the shuttle box.

-

Present a conditioned stimulus (CS), such as a light or tone, for 10 seconds.

-

If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

-

If the rat fails to move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 10 seconds, concurrent with the CS.

-

Movement to the other compartment during the US presentation is recorded as an escape response.

-

Conduct 30 trials per session with a variable inter-trial interval (e.g., 30-60 seconds).

-

Train animals daily until a stable baseline of at least 80% avoidance responses is achieved.

-

-

Drug Administration:

-

Administer this compound (subcutaneously, s.c.) or vehicle at various doses (e.g., 0.1 to 10 mg/kg) 30-60 minutes before the test session.

-

-

Testing:

-

Conduct a 30-trial session as described in the training phase.

-

Record the number of avoidance and escape responses.

-

-

Data Analysis:

-

Analyze the percentage of avoidance responses and escape failures for each treatment group.

-

A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

-

Vogel Conflict Test for Anxiolytic Activity

This test measures the ability of a compound to increase punished responding, an effect characteristic of anxiolytic drugs.

Protocol:

-

Apparatus: A standard operant chamber with a grid floor for delivering footshocks and a drinking spout connected to a lickometer and a shock generator.

-

Animal Model: Male Wistar rats (200-250g), water-deprived for 48 hours prior to testing.

-

Procedure:

-

Place the rat in the operant chamber.

-

Allow a 5-minute habituation period.

-

After habituation, the drinking spout is presented.

-

For every 20 licks on the spout, a mild footshock (e.g., 0.5 mA for 0.5 seconds) is delivered through the grid floor.

-

The session duration is typically 10-15 minutes.

-

-

Drug Administration:

-

Administer this compound (intraperitoneally, i.p., or s.c.) or a reference anxiolytic (e.g., diazepam) at various doses 30-60 minutes before the test session.

-

-

Data Analysis:

-

Record the total number of licks and the number of shocks received.

-

An increase in the number of shocks received (and consequently, punished licks) compared to the vehicle-treated group indicates an anxiolytic-like effect.

-

Social Interaction Test for Anxiolytic Activity

This ethologically based test assesses the natural tendency of rats to interact with a conspecific. Anxiolytic compounds typically increase the duration of social interaction.

Protocol:

-

Apparatus: A brightly lit (e.g., >300 lux) open-field arena (e.g., 60 x 60 cm).

-

Animal Model: Pairs of male Wistar rats (200-250g) that are unfamiliar with each other and have been singly housed for 3-5 days prior to testing.

-

Procedure:

-

Place a pair of rats in the center of the arena.

-

Record their behavior for a 10-minute session using a video camera mounted above the arena.

-

-

Drug Administration:

-

Administer this compound or vehicle to both rats in a pair 30-60 minutes before the test session.

-

-

Behavioral Scoring:

-

An observer blind to the treatment conditions should score the total time spent in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under the partner.

-

-

Data Analysis:

-

Compare the total duration of social interaction between the different treatment groups.

-

A significant increase in social interaction time in the drug-treated group compared to the vehicle group is indicative of anxiolytic-like activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its behavioral evaluation.

Caption: Signaling pathways modulated by this compound.

Caption: Experimental workflow for behavioral pharmacology studies.

References

Application Notes and Protocols for Radioligand Binding Assay with (Rac)-S 16924

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-S 16924, also known as S 16924, is a novel benzodioxopyrrolidine derivative with potential as an atypical antipsychotic agent. Its pharmacological profile is characterized by a complex interaction with multiple monoaminergic receptors, exhibiting a notable combination of agonist and antagonist properties.[1][2][3] Specifically, this compound acts as a potent partial agonist at serotonin 5-HT1A receptors while demonstrating antagonist activity at serotonin 5-HT2A/2C and dopamine D2-like (D2, D3, and D4) receptors.[1][4] This mixed pharmacology is believed to contribute to its atypical antipsychotic effects, potentially offering a broad spectrum of therapeutic actions with a reduced risk of extrapyramidal side effects compared to traditional neuroleptics.

These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound and other test compounds with its primary receptor targets. The included methodologies, data presentation guidelines, and visualizations of the associated signaling pathways are intended to support research and drug development efforts in the field of neuropsychopharmacology.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for various human (h) receptors has been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity. The pKi is the negative logarithm of the Ki value.

| Receptor | Radioligand | Tissue/Cell Line | This compound Ki (nM) | This compound pKi | Reference |

| h5-HT1A | [³H]8-OH-DPAT | Cloned human receptors | High Affinity | - | |

| h5-HT2A | [³H]Ketanserin | Cloned human receptors | Marked Affinity | - | |

| h5-HT2C | [¹²⁵I]DOI | CHO cells | - | 8.28 | |

| hD2 | [³H]Spiperone | Cloned human receptors | Modest Affinity | - | |

| hD3 | [³H]Spiperone | Cloned human receptors | Modest Affinity | - | |

| hD4 | [³H]Spiperone | Cloned human receptors | 5-fold higher than D2/D3 | - | |

| Muscarinic M1 | - | Cloned human receptors | >1000 | - | |

| Histamine H1 | - | Native receptors | 158 | - |

Note: Specific Ki values for all receptors were not consistently reported in the reviewed literature; however, qualitative descriptions of affinity are included.

Experimental Protocols: Radioligand Binding Assay

This section details a generalized yet comprehensive protocol for a competitive radioligand binding assay using the filtration method to determine the Ki of a test compound, such as this compound, for its target receptors (e.g., 5-HT1A, 5-HT2A, D2).

Materials and Reagents

-

Test Compound: this compound or other investigational drugs.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).

-

Receptor Source: Cell membranes from transfected cell lines (e.g., CHO, HEK293) expressing the human recombinant receptor of interest, or homogenized brain tissue from an appropriate animal model (e.g., rat frontal cortex).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl₂, 0.1 mM EDTA).

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Ligand: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor (e.g., serotonin for 5-HT receptors, haloperidol for D2 receptors).

-

Glass Fiber Filters: Type GF/B or GF/C, pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well Plates: For incubation.

-

Cell Harvester or Vacuum Filtration Manifold.

-

Scintillation Vials and Scintillation Cocktail.

-

Liquid Scintillation Counter.

-

Protein Assay Kit (e.g., BCA assay).

Membrane Preparation

-

Homogenization: Homogenize the cell pellet or brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Pelleting Membranes: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step.

-

Final Resuspension and Storage: Resuspend the final pellet in assay buffer, determine the protein concentration, and store in aliquots at -80°C.

Assay Procedure (Competitive Binding)

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd), and the membrane preparation.

-

Non-specific Binding (NSB): Add assay buffer, the fixed concentration of radioligand, the membrane preparation, and a saturating concentration of the non-specific binding ligand.

-

Competitive Binding: Add a range of concentrations of the test compound (e.g., this compound, typically 8-10 concentrations spanning several orders of magnitude), the fixed concentration of radioligand, and the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Inhibition Curve: For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound. Plot the percent specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the inhibition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow

References

- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring S 16924: A Comparative Study on Receptorial and Neurochemical Profiles with Clozapine and Haloperidol for Antipsychotic Potential [synapse.patsnap.com]

Application Notes and Protocols for Electrophysiological Studies of S-16924

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-16924 is a novel benzopyranopyrrolidine derivative with a unique pharmacological profile, positioning it as a potential atypical antipsychotic agent. Its mechanism of action is characterized by a combination of high affinity and partial agonism at serotonin 5-HT1A receptors, and potent antagonism at 5-HT2A and 5-HT2C receptors.[1][2][3] Additionally, S-16924 exhibits a moderate affinity for dopamine D2, D3, and a higher affinity for D4 receptors, where it acts as an antagonist.[2] This complex receptor interaction profile suggests that S-16924 may modulate neuronal excitability and synaptic transmission through various direct and indirect mechanisms.

These application notes provide a comprehensive overview of the known electrophysiological effects of S-16924 and offer detailed protocols for further investigation of its impact on cellular electrophysiology. The information is intended to guide researchers in designing and executing experiments to elucidate the effects of S-16924 on ion channels and neuronal firing, which is crucial for understanding its therapeutic potential and safety profile.

Data Presentation: Receptor Binding Affinity and Functional Activity

The following table summarizes the reported binding affinities (pKi) and functional activities of S-16924 at various neurotransmitter receptors. This information is critical for interpreting electrophysiological data and for designing experiments to probe the compound's mechanism of action.

| Receptor | Binding Affinity (pKi) | Functional Activity | Reference |

| Serotonin Receptors | |||

| Human 5-HT1A | High Affinity | Potent Partial Agonist | [2] |

| Human 5-HT2A | Marked Affinity | Antagonist | |

| Human 5-HT2C (INI isoform) | 8.28 | Potent Competitive Antagonist | |

| Dopamine Receptors | |||

| Human D2 | Modest Affinity | Antagonist | |

| Human D3 | Modest Affinity | Antagonist | |

| Human D4 | 5-fold higher than D2/D3 | Antagonist |

Electrophysiological Effects of S-16924

Based on its receptor profile, the electrophysiological effects of S-16924 are expected to be multifaceted, involving modulation of both intrinsic neuronal properties and synaptic communication.

Indirect Modulation of Intracellular Calcium

S-16924 has been shown to act as a potent and competitive antagonist at human 5-HT2C receptors. Activation of 5-HT2C receptors is coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

By antagonizing the 5-HT2C receptor, S-16924 can block the serotonin-induced increase in intracellular calcium concentration ([Ca2+]i). This effect is not a direct block of calcium channels but rather an upstream modulation of the signaling cascade.

Modulation of Neuronal Firing

As a potent 5-HT1A partial agonist, S-16924 is expected to influence neuronal firing rates, particularly of serotonergic neurons in the raphe nuclei where 5-HT1A autoreceptors are densely expressed. Activation of these autoreceptors leads to neuronal hyperpolarization and a decrease in firing rate through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This action is thought to contribute to the therapeutic effects of many antidepressant and anxiolytic drugs.

Experimental Protocols

The following are generalized protocols for investigating the electrophysiological effects of S-16924. These protocols should be adapted based on the specific research question and available experimental setup.

Protocol 1: Whole-Cell Patch-Clamp Recordings in Transfected Cell Lines

This protocol is designed to assess the direct effects of S-16924 on specific ion channels (e.g., hERG, Nav1.5, Cav1.2) heterologously expressed in a stable cell line (e.g., HEK293, CHO).

Objective: To determine if S-16924 directly modulates the activity of key cardiac or neuronal ion channels.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the ion channel of interest.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (for K+ channels, in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 GTP-Tris (pH adjusted to 7.2 with KOH).

-

S-16924 Stock Solution: 10 mM in DMSO.

-

Patch Pipettes: 2-5 MΩ resistance.

-

Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution at a constant rate.

-

Giga-seal Formation: Approach a single cell with a patch pipette filled with the internal solution and apply gentle suction to form a giga-ohm seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

hERG (IKr): Holding potential of -80 mV. Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit tail currents.

-

Nav1.5 (INa): Holding potential of -120 mV. Apply a series of depolarizing steps from -100 mV to +40 mV in 10 mV increments.

-

Cav1.2 (ICa,L): Holding potential of -80 mV (use Ba2+ as the charge carrier to avoid Ca2+-dependent inactivation). Apply depolarizing steps from -60 mV to +60 mV.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of S-16924 (e.g., 0.1, 1, 10, 100 µM).

-

Data Analysis: Measure the peak current amplitude and analyze the current-voltage (I-V) relationship. For hERG, analyze the tail current amplitude. Construct concentration-response curves to determine the IC50 value if an effect is observed.

Protocol 2: Current-Clamp Recordings in Primary Neuronal Cultures or Brain Slices

This protocol is designed to investigate the effects of S-16924 on neuronal excitability, including resting membrane potential, action potential firing frequency, and action potential waveform.

Objective: To determine how S-16924 modulates the firing properties of neurons, likely through its action on 5-HT and dopamine receptors.

Materials:

-

Primary Neuronal Culture or Acute Brain Slices: (e.g., from hippocampus or prefrontal cortex).

-

Artificial Cerebrospinal Fluid (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 Glucose (gassed with 95% O2 / 5% CO2).

-

Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

-

S-16924 Stock Solution: 10 mM in DMSO.

-

Patch Pipettes: 3-7 MΩ resistance.

-

Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

-

Preparation: Prepare acute brain slices or primary neuronal cultures according to standard laboratory protocols.

-

Recording Setup: Transfer a slice or coverslip to the recording chamber and perfuse with aCSF.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a neuron of interest in current-clamp mode.

-

Baseline Activity: Record the resting membrane potential and spontaneous firing activity.

-

Evoked Firing: Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing and determine the firing frequency-current (f-I) relationship.

-

Action Potential Waveform Analysis: Analyze the properties of the first evoked action potential, including threshold, amplitude, and duration.

-

Drug Application: Perfuse the chamber with aCSF containing S-16924 at a desired concentration.

-

Record Drug Effects: Repeat steps 4-6 in the presence of S-16924 to determine its effects on neuronal excitability.

-

Data Analysis: Compare the resting membrane potential, f-I relationship, and action potential parameters before and after drug application.

References

- 1. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for S 16924 Testing in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. The development of novel antipsychotic drugs with improved efficacy and tolerability remains a critical area of research. S 16924 is a novel, potential antipsychotic agent with a distinct pharmacological profile, characterized by its potent partial agonist activity at serotonin 5-HT1A receptors and antagonist properties at dopamine D2 and serotonin 5-HT2A/2C receptors.[1][2][3] This profile suggests potential efficacy against a broader range of schizophrenia symptoms with a lower risk of extrapyramidal side effects compared to typical antipsychotics.

To rigorously evaluate the preclinical efficacy of S 16924, a variety of animal models that recapitulate specific aspects of schizophrenia are employed. These models can be broadly categorized as pharmacological, neurodevelopmental, and genetic.[4][5] Pharmacological models, such as those induced by psychostimulants (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine), are instrumental in assessing the potential of a compound to mitigate positive symptoms. Neurodevelopmental and genetic models, on the other hand, can provide insights into the compound's effects on negative and cognitive symptoms by mimicking the underlying neurobiological abnormalities associated with the disorder.

This document provides detailed application notes and protocols for testing S 16924 in key animal models of schizophrenia, focusing on behavioral assays relevant to the positive and negative symptoms of the disorder.

Data Presentation: Efficacy of S 16924 in Preclinical Models

The following tables summarize the quantitative data on the efficacy of S 16924 in various behavioral models of schizophrenia, comparing its potency with the atypical antipsychotic clozapine and the typical antipsychotic haloperidol.

Table 1: Inhibition of Psychostimulant-Induced Hyperlocomotion (Models of Positive Symptoms)

| Compound | Model | ID₅₀ (mg/kg, s.c.) |

| S 16924 | Amphetamine-induced locomotion | 2.4 |

| Phencyclidine-induced locomotion | 0.02 | |

| Dizocilpine-induced locomotion | Not specified | |

| Cocaine-induced locomotion | Not specified | |

| Clozapine | Amphetamine-induced locomotion | 8.6 |

| Phencyclidine-induced locomotion | 0.07 | |

| Haloperidol | Amphetamine-induced locomotion | 0.04 |

| Phencyclidine-induced locomotion | 0.08 |

Table 2: Activity in Models Predictive of Antipsychotic Efficacy (Positive Symptoms)

| Compound | Model | ID₅₀ (mg/kg, s.c.) |

| S 16924 | Conditioned Avoidance Response | 0.96 |

| Apomorphine-induced climbing | Not specified | |

| Clozapine | Conditioned Avoidance Response | 1.91 |

| Haloperidol | Conditioned Avoidance Response | 0.05 |

Table 3: Effects on Models Relevant to Negative and Cognitive Symptoms

| Compound | Model | Effect |

| S 16924 | Social Interaction in rats | Increased social interaction |

| Clozapine | Social Interaction in rats | Inactive |

| Haloperidol | Social Interaction in rats | Inactive |

Experimental Protocols

Amphetamine-Induced Hyperlocomotion Test

This model is widely used to screen for potential antipsychotic activity, as hyperactivity induced by amphetamine is thought to mimic the hyperdopaminergic state associated with the positive symptoms of schizophrenia.

Materials:

-

Male Wistar rats (200-250 g)

-

Amphetamine sulfate

-

S 16924, clozapine, or haloperidol

-

Vehicle (e.g., saline or 0.5% methylcellulose)

-

Open-field activity chambers equipped with infrared photobeams

-

Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections

Procedure:

-

Habituation: Habituate the rats to the open-field chambers for 60 minutes for at least 3 consecutive days prior to the test day to minimize novelty-induced hyperactivity.

-

Drug Administration:

-

On the test day, administer S 16924, clozapine, haloperidol, or vehicle subcutaneously.

-

After a pre-treatment period (typically 30-60 minutes), administer amphetamine (e.g., 1.5 mg/kg, s.c.).

-

-

Data Collection:

-

Immediately after the amphetamine injection, place the animals in the open-field chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

-

-

Data Analysis:

-

Analyze the total distance traveled or the number of beam breaks during the recording period.

-

Compare the activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Calculate the ID₅₀ value for each compound, which is the dose that produces a 50% reduction in amphetamine-induced hyperlocomotion.

-

Conditioned Avoidance Response (CAR) Test

The CAR test is a classic predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Shuttle box apparatus with two compartments, a grid floor for delivering footshocks, a light or sound stimulus, and a gate separating the compartments.

-

S 16924, clozapine, or haloperidol

-

Vehicle

-

Syringes and needles

Procedure:

-

Training:

-

Place a rat in one compartment of the shuttle box.

-

Present a conditioned stimulus (CS), such as a light or a tone, for a fixed duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

-

If the rat fails to move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor concurrently with the CS for a set duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the US, it is recorded as an escape response.

-

If the rat fails to move during the US, it is recorded as an escape failure.

-

Conduct multiple trials per session (e.g., 30-50 trials) with a variable inter-trial interval.

-

Train the rats daily until they reach a stable criterion of avoidance (e.g., >80% avoidance responses for two consecutive days).

-

-

Testing:

-

Once the rats have reached the criterion, administer S 16924, clozapine, haloperidol, or vehicle.

-

After the appropriate pre-treatment time, place the rats in the shuttle box and conduct a test session identical to the training sessions.

-

-

Data Analysis:

-

Record the number of avoidance responses, escape responses, and escape failures for each animal.

-

Analyze the data using appropriate statistical methods to compare the drug-treated groups with the vehicle-treated group.

-

Determine the dose at which each compound significantly suppresses the conditioned avoidance response without significantly affecting the escape response.

-

Social Interaction Test

This test is used to model the negative symptoms of schizophrenia, such as social withdrawal. A reduction in social interaction is observed in various animal models of the disorder.

Materials:

-

Male mice or rats housed in isolation for a period (e.g., 4-6 weeks) to induce social withdrawal, or a pharmacological model (e.g., sub-chronic PCP treatment).

-

A novel, weight- and age-matched conspecific ("stranger" animal).

-

Open-field arena (e.g., 40 x 40 cm). The lighting should be dim to reduce anxiety.

-

Video recording and analysis software.

-

S 16924, clozapine, or haloperidol.

-

Vehicle.

-

Syringes and needles.

Procedure:

-

Habituation: Habituate the test animal to the open-field arena for a set period (e.g., 10 minutes) on the day before the test.

-

Drug Administration: Administer S 16924, clozapine, haloperidol, or vehicle to the test animal.

-

Testing:

-

After the pre-treatment period, place the test animal and the "stranger" animal together in the center of the open-field arena.

-

Record the social interaction for a defined period (e.g., 10 minutes).

-

-

Behavioral Scoring:

-

A trained observer, blind to the treatment groups, should score the duration and frequency of social behaviors, which may include:

-

Sniffing (nose-to-nose, nose-to-body)

-

Following

-

Grooming the other animal

-

Pinning

-

-

Non-social behaviors such as locomotion and self-grooming should also be recorded to assess for general motor effects of the compounds.

-

-

Data Analysis:

-

Compare the total time spent in social interaction between the different treatment groups using appropriate statistical tests.

-

An increase in social interaction time in the drug-treated group compared to the vehicle group suggests a potential therapeutic effect on negative-like symptoms.

-

Mandatory Visualizations

Caption: S 16924 Signaling Pathway

Caption: Amphetamine-Induced Hyperlocomotion Workflow

References

- 1. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: (Rac)-S 16924 Solubility in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining and troubleshooting the aqueous solubility of the research compound (Rac)-S 16924. Given the limited publicly available quantitative solubility data for this compound, this guide focuses on providing robust experimental protocols and troubleshooting strategies applicable to this and similar research compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Currently, there is no specific quantitative data for the aqueous solubility of this compound in publicly available literature. As a complex organic molecule with a pyrrolidine ring, its solubility in aqueous solutions is likely to be limited and influenced by factors such as pH and temperature.[1][2][3][4] It is recommended to experimentally determine the solubility under your specific assay conditions.

Q2: What are the key factors influencing the solubility of this compound?

A2: Several factors can significantly impact the solubility of this compound in aqueous solutions:

-

pH: The molecule contains a secondary amine within the pyrrolidine ring, which can be protonated. Therefore, the pH of the aqueous solution will play a critical role in its solubility.

-

Temperature: Generally, solubility increases with temperature, although this should be determined empirically as some compounds can exhibit retrograde solubility.

-

Solvent: While the focus is on aqueous solutions, the use of co-solvents can be a strategy to increase solubility.

-